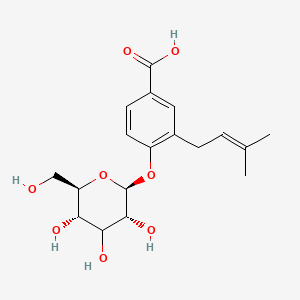![molecular formula C14H19Cl3NO4P B13424290 3-[[[Bis(2-chloroethyl)amino]chlorophosphinyl]oxy]-propanoic Acid Phenylmethyl Ester](/img/structure/B13424290.png)
3-[[[Bis(2-chloroethyl)amino]chlorophosphinyl]oxy]-propanoic Acid Phenylmethyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[[[Bis(2-chloroethyl)amino]chlorophosphinyl]oxy]-propanoic Acid Phenylmethyl Ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes bis(2-chloroethyl)amino and chlorophosphinyl groups, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[[Bis(2-chloroethyl)amino]chlorophosphinyl]oxy]-propanoic Acid Phenylmethyl Ester typically involves multiple steps. The initial step often includes the preparation of bis(2-chloroethyl)amine, which is then reacted with chlorophosphinyl chloride under controlled conditions to form the intermediate compound. This intermediate is further reacted with propanoic acid phenylmethyl ester to yield the final product. The reaction conditions usually involve anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous monitoring and adjustment of reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps, including distillation and crystallization, are employed to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions
3-[[[Bis(2-chloroethyl)amino]chlorophosphinyl]oxy]-propanoic Acid Phenylmethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are employed under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of phosphine oxides and carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted phosphoramidates and esters.
科学研究应用
3-[[[Bis(2-chloroethyl)amino]chlorophosphinyl]oxy]-propanoic Acid Phenylmethyl Ester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical tool in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 3-[[[Bis(2-chloroethyl)amino]chlorophosphinyl]oxy]-propanoic Acid Phenylmethyl Ester exerts its effects involves interaction with molecular targets such as enzymes and proteins. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The chlorophosphinyl group can interact with cellular components, disrupting normal cellular functions and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Bis(2-chloroethyl)amine: A simpler compound with similar functional groups but lacking the ester and phosphinyl components.
Chlorophosphinyl chloride: A precursor used in the synthesis of the target compound.
Propanoic Acid Phenylmethyl Ester: Another precursor with ester functionality.
Uniqueness
3-[[[Bis(2-chloroethyl)amino]chlorophosphinyl]oxy]-propanoic Acid Phenylmethyl Ester is unique due to its combination of bis(2-chloroethyl)amino, chlorophosphinyl, and ester groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C14H19Cl3NO4P |
|---|---|
分子量 |
402.6 g/mol |
IUPAC 名称 |
benzyl 3-[bis(2-chloroethyl)amino-chlorophosphoryl]oxypropanoate |
InChI |
InChI=1S/C14H19Cl3NO4P/c15-7-9-18(10-8-16)23(17,20)22-11-6-14(19)21-12-13-4-2-1-3-5-13/h1-5H,6-12H2 |
InChI 键 |
XJZJCFUVMWJNPI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)CCOP(=O)(N(CCCl)CCCl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


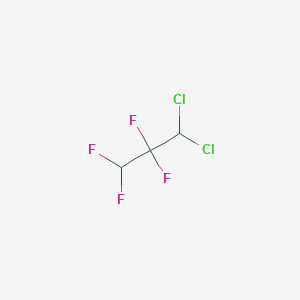
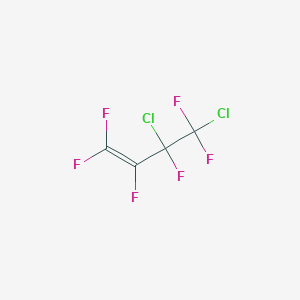
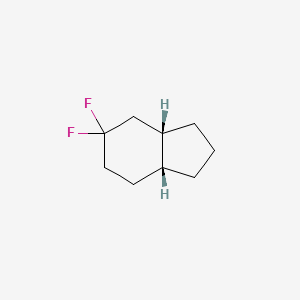
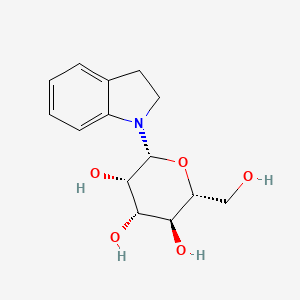
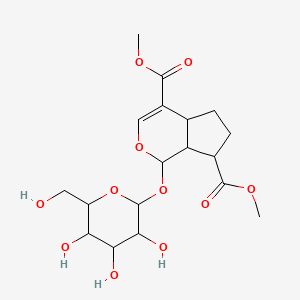
![8-Cyclopentyl-5-methylpyrido[2,3-d]pyrimidine-2,7(1H,8H)-dione](/img/structure/B13424235.png)
![N-Diethoxyphosphoryloxy-1-[4-(trifluoromethyl)phenyl]ethanimine](/img/structure/B13424250.png)
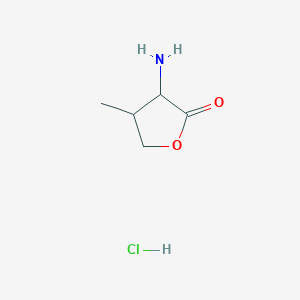
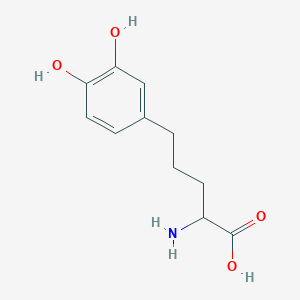
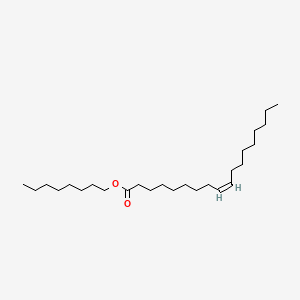
![dibenzo[b,f][1,4]thiazepin-11(10H)-one 5,5-dioxide](/img/structure/B13424282.png)
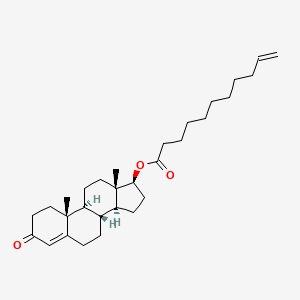
![4-[(1R,2R)-1-hydroxy-2-methyl-3-piperidin-1-ylpropyl]benzoic acid](/img/structure/B13424299.png)
